N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
CAS No.:
Cat. No.: VC15991794
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H25N |
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Molecular Weight | 183.33 g/mol |
IUPAC Name | N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine |
Standard InChI | InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-10-7-6-8-10/h10,13H,6-9H2,1-5H3 |
Standard InChI Key | AFHQOYKHLNUOEW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CC(C)(C)NC1CCC1 |
Introduction
Structural Characteristics and Nomenclature
Table 1: Key Structural Descriptors
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished in open literature, analogous cyclobutane-containing amines exhibit characteristic signals:
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-NMR: Cyclobutane protons typically resonate between δ 1.5–2.5 ppm as multiplet clusters due to ring strain and equivalent protons. The tert-butyl groups show sharp singlets near δ 1.2 ppm.
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IR Spectroscopy: N-H stretching vibrations in secondary amines appear near 3300 cm, though the tertiary amine in this compound may exhibit weaker or absent bands.
Synthesis and Manufacturing
Retrosynthetic Analysis
The molecule can be dissected into two primary components:
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Cyclobutanamine: A four-membered ring amine.
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2,4,4-Trimethylpentan-2-yl Group: A branched alkyl fragment.
Challenges in Synthesis
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Steric Hindrance: The bulky alkyl group may impede nucleophilic attack during alkylation, necessitating high temperatures or Lewis acid catalysts.
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Ring Strain: Cyclobutane’s inherent instability requires careful control of reaction conditions to prevent ring-opening side reactions.
Table 2: Hypothetical Synthetic Routes
Method | Reagents/Conditions | Yield Optimization Strategies |
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Nucleophilic Substitution | Cyclobutanamine + 2,4,4-trimethylpentan-2-yl bromide, KCO, DMF, 80°C | Use phase-transfer catalysts |
Reductive Amination | Cyclobutanone + 2,4,4-trimethylpentan-2-amine, NaBH, MeOH | In situ imine formation |
Physicochemical Properties
Experimental Data
Available data from commercial suppliers indicate:
Table 3: Physicochemical Parameters
Property | Value | Source References |
---|---|---|
Molecular Weight | 183.33 g/mol | |
Purity | ≥95% | |
Storage Conditions | Cool, dry environment (<25°C) | |
Hazard Classification | Non-hazardous (DOT/IATA) |
Predicted Properties
Computational models (e.g., EPI Suite) suggest:
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LogP: ~3.5 (indicating moderate lipophilicity)
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Water Solubility: <1 mg/L at 25°C
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Vapor Pressure: ~0.1 mmHg at 25°C (low volatility)
Applications in Scientific Research
Organic Synthesis
The compound’s steric bulk makes it a candidate for:
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Ligand Design: In transition metal catalysis, bulky amines can stabilize low-coordination-state metals.
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Chiral Auxiliaries: The branched alkyl chain may induce asymmetry in stereoselective reactions.
Pharmaceutical Intermediates
While no direct biological data exists, structurally similar amines serve as:
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Kinase Inhibitor Precursors: Modulating solubility and binding affinity.
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Prodrug Modifications: Enhancing membrane permeability via lipophilic substituents.
Future Research Directions
Unresolved Questions
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Catalytic Applications: Efficacy in cross-coupling or hydrogenation reactions.
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Biological Screening: Antibacterial or antifungalscreening given structural analogs’ activities.
Synthetic Innovations
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Flow Chemistry: Mitigating exothermicity in alkylation steps.
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Enzymatic Resolution: Producing enantiopure variants for chiral synthesis.
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